molecular formula C7H11N B8230985 1-Ethylpyridine

1-Ethylpyridine

Cat. No.: B8230985
M. Wt: 109.17 g/mol
InChI Key: UCRIXEWTILHNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylpyridine (C₇H₉N), also known as 1-ethylpyridinium chloride in its ionic form (C₇H₁₀N⁺Cl⁻), is a pyridine derivative with an ethyl group (-CH₂CH₃) attached to the nitrogen atom of the aromatic heterocycle . Its IUPAC name is 1-ethylpyridin-1-ium chloride, and its SMILES notation is CC[N+]1=CC=CC=C1.[Cl-] . This compound is widely utilized in materials science (e.g., perovskite solar cells) and industrial applications (e.g., solvent recovery) due to its ionic liquid properties and ability to modulate crystallization processes .

Properties

IUPAC Name

1-ethyl-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-8-6-4-3-5-7-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRIXEWTILHNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of Pyridine with Ethyl Halides

The most direct route to 1-ethylpyridinium salts involves the quaternization of pyridine with ethyl halides. This method leverages the nucleophilic character of pyridine’s nitrogen atom, which reacts with ethyl bromide or iodide to form N-ethylpyridinium halides. In a representative procedure, pyridine is treated with ethyl bromide in a polar aprotic solvent such as tetrahydrofuran (THF) at elevated temperatures (60–80°C) for 12–24 hours . The reaction follows an SN2 mechanism , where the lone pair on pyridine’s nitrogen attacks the electrophilic ethyl carbon, displacing the halide leaving group .

Optimization Insights :

  • Catalyst Use : The addition of manganese chloride (MnCl₂·THF₁.₆) enhances reaction efficiency by stabilizing transition states, achieving yields up to 85% .

  • Solvent Effects : THF outperforms dichloromethane due to its ability to solubilize both reactants and intermediates .

  • Temperature Control : Exothermic reactions necessitate gradual reagent addition and cooling to maintain temperatures below 70°C, minimizing side products .

Kumada Cross-Coupling for Ring-Substituted Derivatives

While 1-ethylpyridine specifically refers to N-ethylation, methodologies for synthesizing ring-substituted ethylpyridines (e.g., 2-ethylpyridine) provide valuable mechanistic insights. The Kumada coupling, as demonstrated by , employs 2-chloropyridine and ethylmagnesium chloride in the presence of MnCl₂·THF₁.₆. This cross-coupling proceeds via a radical intermediate mechanism , where manganese facilitates single-electron transfers to form carbon-carbon bonds .

Reaction Conditions :

ParameterValue
Catalyst Loading3 mol% MnCl₂·THF₁.₆
SolventTHF
Temperature21°C (room temp)
Reaction Time24 hours
Yield85%

Critical Analysis :
This method, while efficient for 2-ethylpyridine, requires adaptation for N-ethylation. Substituting 2-chloropyridine with pyridine derivatives bearing leaving groups at the nitrogen position (e.g., pyridine N-oxide) could enable analogous pathways .

Metalation-Alkylation Sequences

A three-step metalation-alkylation strategy, detailed in , offers a versatile framework for synthesizing 1-ethyl-2-alkylpyridinium ionic liquids. Although optimized for dialkylpyridinium salts, this approach is adaptable to this compound by omitting the secondary alkylation step:

  • Metalation : 2-picoline (2-methylpyridine) is treated with a strong base (e.g., LDA) at −78°C to generate a reactive pyridyllithium intermediate.

  • Ethylation : The intermediate reacts with ethyl bromide, yielding 2-methyl-1-ethylpyridinium bromide .

  • Anion Exchange : Metathesis with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) produces the final ionic liquid .

Thermodynamic Considerations :
Vapor pressure measurements of analogous ionic liquids reveal that longer alkyl chains (e.g., ethyl vs. methyl) reduce volatility by 30–40%, underscoring the role of alkyl group size in stabilizing ionic structures .

SN2 Mechanisms in Pyridinium Synthesis

Density functional theory (DFT) studies of 1-ethylpyridinium trifluoroacetate synthesis confirm the dominance of SN2 pathways over radical or concerted mechanisms . Key findings include:

  • Transition State Geometry : A linear arrangement of the nucleophilic nitrogen, electrophilic ethyl carbon, and leaving group (e.g., bromide) minimizes activation energy (ΔG‡ ≈ 25 kcal/mol) .

  • Solvent Polarization : Polar solvents (e.g., acetic acid) stabilize charge-separated intermediates, accelerating reaction rates by 2–3 fold .

Electronic Effects :
Natural bond orbital (NBO) analyses reveal significant electron transfer from pyridine’s nitrogen to the antibonding σ* orbital of the C–Br bond in ethyl bromide, facilitating bond cleavage .

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for this compound preparation:

MethodYield (%)Temperature (°C)CatalystKey Advantage
Quaternization70–8560–80None/MnCl₂Simplicity, scalability
Kumada Coupling8521MnCl₂·THF₁.₆High regioselectivity
Metalation-Alkylation65–75−78 to 25LDATunable alkyl chain length
SN2 Alkylation8025–70NoneMechanistically well-understood

Trade-offs :

  • Quaternization offers high yields but requires stoichiometric ethyl halides.

  • Kumada Coupling achieves superior selectivity but demands air-sensitive Grignard reagents.

  • Metalation-Alkylation enables structural diversity at the cost of cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield 1-ethylpiperidine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating agents like nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 1-Ethylpiperidine.

    Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

1-Ethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Alkyl-Substituted Pyridines

Compounds with varying alkyl chain lengths on the pyridine ring exhibit distinct physicochemical and functional properties:

Compound Substituent Melting Point (°C) Key Applications Reference
1-Ethylpyridine -CH₂CH₃ ~105 Perovskite crystal growth, DCM recovery
1-Methylpyridine -CH₃ - Organic synthesis, catalysis -
1-Butylpyridine -CH₂CH₂CH₂CH₃ ~110 Ionic liquids, solvent systems
Hexyltriphenylphosphonium (HTPP) Complex alkyl 169 High-temperature materials

Key Observations :

  • Melting Points : Longer alkyl chains (e.g., butyl vs. ethyl) marginally increase melting points due to enhanced van der Waals interactions . However, bulky substituents like HTPP exhibit significantly higher thermal stability (~169°C) .
  • Applications : Ethyl-substituted pyridines balance lipophilicity and steric effects, making them suitable for crystal growth modulation in solar cells , whereas butyl derivatives are preferred in solvent systems .

Ionic Liquids and Solvent Efficiency

This compound ethyl sulfate ([1-EP][ES]) demonstrates superior dichloromethane (DCM) absorption compared to imidazole-based ionic liquids:

Ionic Liquid Absorption Capacity (g DCM/g IL) Recyclability (Cycles) Reference
This compound ethyl sulfate 0.45 >10
1-Alkyl-2-ethylimidazole ethyl sulfate 0.38 8
EMIMAc 0.29 5

Key Observations :

  • The ethylpyridine moiety enhances DCM absorption efficiency due to favorable π-π interactions and polarity matching .
  • Recyclability is superior in ethylpyridine derivatives, likely due to chemical stability under regeneration conditions .

Key Observations :

  • The ethyl group in Y-18598 enhances membrane permeability and binding affinity to cellular targets, outperforming polar substituents like carboxylic acids .
  • Methyl-substituted pyridines generally exhibit lower bioactivity due to reduced hydrophobicity and steric bulk .

Key Observations :

  • Ethyl groups achieve high yields (81%) under mild conditions, whereas nitro groups require harsh acids and lower temperatures .
  • Steric hindrance from longer chains (e.g., propyl) slightly reduces efficiency .

Biological Activity

1-Ethylpyridine, a derivative of pyridine, is an organic compound with the formula C_7H_9N. It features a pyridine ring substituted with an ethyl group at the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antiviral properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against various bacterial strains. Research indicates that pyridine derivatives, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that certain pyridine compounds possess minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25
2-AcetylpyridinePseudomonas aeruginosa6.25
3-MethylpyridineBacillus subtilis12.5

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored extensively. In the context of the COVID-19 pandemic, compounds containing the pyridine nucleus have been identified as promising candidates for antiviral drug development. Notably, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms .

The biological activity of this compound and its derivatives is often attributed to their ability to interact with specific proteins or enzymes involved in microbial growth and viral replication. The presence of various substituents on the pyridine ring can enhance these interactions, leading to improved bioactivity .

Study on Antimicrobial Efficacy

A study conducted by Judge et al. synthesized a series of isonicotinic acid derivatives that included this compound. The results indicated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.25 to 25 µg/mL . The study highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives.

Investigation into Antiviral Properties

In another study focusing on antiviral properties, researchers evaluated a range of pyridine derivatives for their effectiveness against SARS-CoV-2. The findings suggested that compounds with a pyridine core demonstrated significant inhibition of viral replication in vitro, indicating their potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications to the pyridine ring and the ethyl substituent can significantly influence antimicrobial and antiviral efficacy. For example:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
  • Chain Length Variations : Alterations in the length of alkyl chains attached to the nitrogen atom can affect solubility and membrane permeability, impacting overall bioactivity.

Table 2: SAR Insights for Pyridine Derivatives

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Longer alkyl chainsEnhanced membrane penetration
Hydroxyl substitutionsImproved solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethylpyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of pyridine derivatives using ethylating agents (e.g., ethyl halides) under controlled temperatures (80–120°C) and inert atmospheres. Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., palladium or base catalysts). Purity is assessed via GC-MS or HPLC, with post-synthetic purification steps (e.g., column chromatography) critical for isolating isomers .

Q. How is this compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and pyridine ring protons (δ ~7.0–8.5 ppm). Artifacts like residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) must be accounted for.
  • FT-IR : Stretching vibrations for C–N (∼1600 cm⁻¹) and C–H (∼2800–3000 cm⁻¹). Baseline correction is essential to avoid misinterpretation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use due to volatility and potential respiratory irritation. Emergency procedures include:

  • Inhalation : Immediate relocation to fresh air; medical evaluation if bronchospasm occurs.
  • Skin contact : Wash with soap/water for 15 minutes; consult a physician if irritation persists.
  • Storage : Inert gas-purged containers, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in coordination chemistry, and what are its limitations?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ligand-metal interactions, predicting bond lengths and electronic transitions. Limitations include:

  • Neglect of solvent effects unless explicitly modeled (e.g., PCM solvation).
  • Overestimation of steric effects in bulky ligand systems. Validation requires experimental data (e.g., X-ray crystallography) .

Q. What strategies resolve contradictory data in studies of this compound’s catalytic activity?

  • Methodological Answer : Contradictions often arise from:

  • Experimental variability : Standardize catalyst loading, solvent purity, and temperature gradients.
  • Analytical thresholds : Use complementary techniques (e.g., EPR for radical intermediates vs. NMR for structural analysis).
  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess significance of observed differences .

Q. How does this compound’s electronic structure influence its performance in photoactive metal-organic frameworks (MOFs)?

  • Methodological Answer : The pyridine ring’s π-conjugation and ethyl group’s electron-donating effects enhance charge transfer in MOFs. Experimental validation involves:

  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
  • Electrochemical impedance spectroscopy (EIS) : Quantify conductivity changes under irradiation.
  • Single-crystal XRD : Correlate structural distortions with photoresponse .

Data Management and Reproducibility

Q. What documentation standards ensure reproducibility in this compound-based synthetic studies?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental section : Detail stoichiometry, temperature ramps, and purification steps.
  • Supporting information : Include raw spectral data (e.g., NMR FID files) and crystallographic CIFs.
  • Metadata : Log batch-specific impurities (e.g., via LC-MS traces) .

Q. How should researchers address conflicting toxicity profiles of this compound in interdisciplinary studies?

  • Methodological Answer : Discrepancies in toxicity data (e.g., LD₅₀ values) require:

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Mechanistic clarity : Use RNA-seq or proteomics to identify pathway-specific effects.
  • Ethical reporting : Disclose all raw data, including outlier removal criteria .

Future Directions

Q. What unresolved questions exist regarding this compound’s role in asymmetric catalysis?

  • Methodological Answer : Key gaps include:

  • Enantioselectivity mechanisms : Use kinetic isotope effects (KIE) and Hammett plots to probe transition states.
  • Ligand design : Screen ethyl-substituted analogs (e.g., 1-Isopropylpyridine) for steric/electronic optimization.
  • In situ monitoring : Employ operando IR spectroscopy during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpyridine
Reactant of Route 2
1-Ethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.